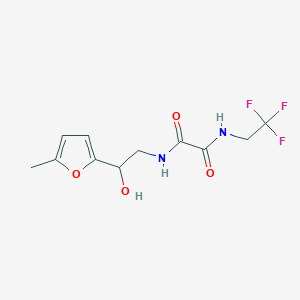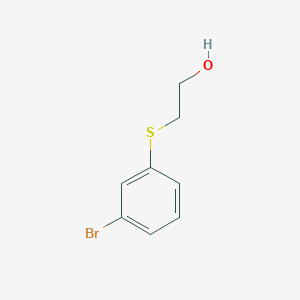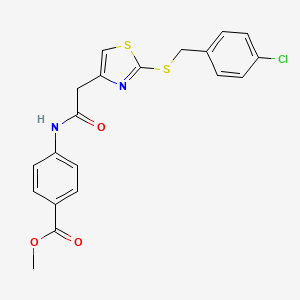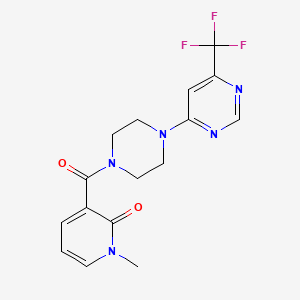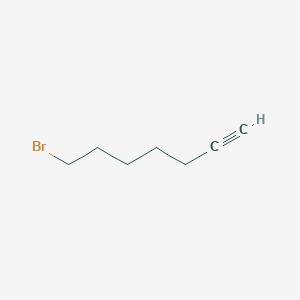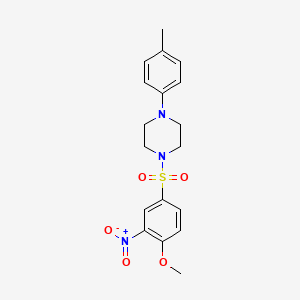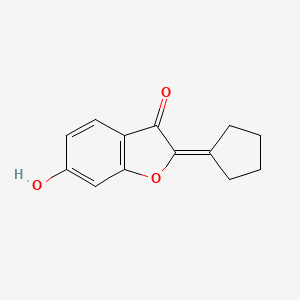
N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine (5-I-MPA) is a synthetically produced molecule that has been used in various scientific research applications. It has been used as a tool to study biochemical and physiological mechanisms, as well as to investigate the effects of certain drugs on the body. 5-I-MPA has been found to be an effective inhibitor of a number of enzymes, including acetylcholinesterase and monoamine oxidase (MAO). This compound has also been used in laboratory experiments to study the effects of various drugs on the body.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related pyrimidinyl derivatives in the synthesis of heterocyclic compounds with potential antifungal and antimicrobial activities. For example, derivatives of 4-methoxy-N,N-dimethylpyrimidin have been synthesized and shown to exhibit significant antifungal effects against specific types of fungi like Aspergillus terreus and Aspergillus niger, suggesting their development into antifungal agents (Jafar et al., 2017). Additionally, pyrazolo[3,4-d]pyrimidines derivatives have been created through reactions with amines, highlighting the versatility of pyrimidinyl compounds in organic synthesis (Makarov et al., 2003).
Antimicrobial and Antitumor Activities
New pyrimidine derivatives have been explored for their efficacy as organic inhibitors against mild steel corrosion in acidic media, potentially extending to broader antimicrobial applications due to their inhibitory action. Such studies are indicative of the broad utility of these compounds beyond their traditional applications (Yadav et al., 2015). Moreover, the antitumor activities of certain pyrimidine derivatives, especially those affecting microtubule targeting, have been highlighted, showing their potential in cancer treatment (Xiang et al., 2020).
Development of New Materials and Chemical Processes
In the field of materials science, pyrimidinyl derivatives have been utilized in the synthesis of manganese(II) complexes, which have been characterized and analyzed for their magnetic properties, indicating potential applications in magnetic materials and catalysis (Wu et al., 2004). Also, the use of flow chemistry techniques has facilitated the synthesis of diaminopyrazoles from commercial aryl halides, showcasing the adaptability of pyrimidinyl-related processes in modern organic synthesis and pharmaceutical manufacturing (Wilson et al., 2012).
Propiedades
IUPAC Name |
5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O/c1-7-9(11)10(14-8(2)13-7)12-5-4-6-15-3/h4-6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOABIVCXFBLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCCCOC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
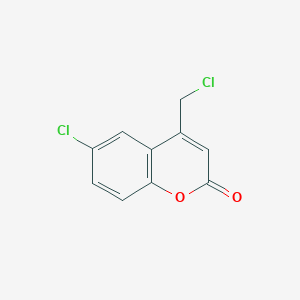

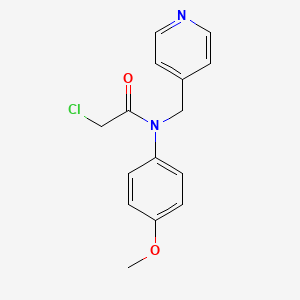
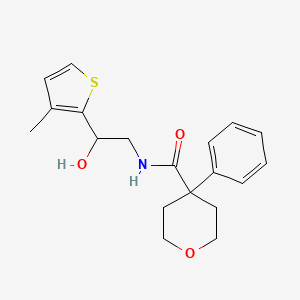
![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2833548.png)
